5-((4-Ethoxy-3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thiazolo[3,2-b][1,2,4]triazol ring, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products including pharmaceuticals, dyes, rubber products, and many more .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry . Unfortunately, without specific data for this compound, a detailed molecular structure analysis cannot be provided.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the piperazine ring is known to participate in reactions with acids and bases, and the methoxy groups might undergo reactions with strong bases .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Antimicrobial Properties : Some derivatives of 1,2,4-triazole, including compounds similar to the one , have been synthesized and exhibited good or moderate antimicrobial activities against various test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Chemotherapeutic Potential
- Potential Chemotherapeutic Agent : Quantum chemical calculations of energy and structure of a novel functionalized triazoline-3-thione compound, which is a potential chemotherapeutic agent, have been carried out. This compound includes substituted piperazine, similar to the chemical , suggesting potential applications in chemotherapy (El-Emam et al., 2012).
Cancer Research and EGFR Inhibition
- Tautomeric Properties in Anti-cancer Research : A study on the tautomeric properties, conformations, and anti-cancer properties of various triazole derivatives, including those with a structure similar to the compound , highlights their role in cancer research, particularly as EGFR inhibitors (Karayel, 2021).
Serotonin Receptor and Neurological Studies
- Ligands for Serotonin Receptors : Research into triazole derivatives as ligands for serotonin receptors, like the 5-HT1A serotonin receptor, has been conducted. This suggests the chemical’s potential relevance in neurological and psychological research (Salerno et al., 2004).
Synthesis and Characterization for Medicinal Chemistry
- Synthesis and Characterization for Drug Development : The synthesis and characterization of similar triazole compounds have been explored for their potential in developing new medicinal chemistry solutions (Yu-tao, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[(4-ethoxy-3-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O4S/c1-5-35-21-11-6-18(16-22(21)34-4)23(24-25(32)31-26(36-24)27-17(2)28-31)30-14-12-29(13-15-30)19-7-9-20(33-3)10-8-19/h6-11,16,23,32H,5,12-15H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICFXDFIZVXHDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=C(C=C5)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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